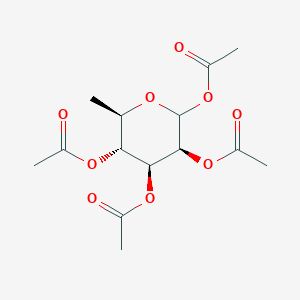
FK102Co(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FK102Co(II) involves the coordination of cobalt(II) ions with tris(2-(1H-pyrazol-1-yl)pyridine) ligands, followed by the addition of bis(trifluoromethane)sulfonimide. The reaction typically occurs in an acetonitrile solvent, which helps dissolve the reactants and facilitate the coordination process .
Industrial Production Methods
Industrial production of FK102Co(II) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reactant concentrations, to ensure high yield and purity. The final product is usually obtained as an orange powder with a purity greater than 98% .
Analyse Chemischer Reaktionen
Types of Reactions
FK102Co(II) primarily undergoes redox reactions, where it can act as both an oxidizing and reducing agent. It is also involved in coordination reactions with various ligands.
Common Reagents and Conditions
Common reagents used in reactions with FK102Co(II) include acetonitrile, lithium bis(trifluoromethanesulfonyl)imide, and 4-tert-butylpyridine. These reactions typically occur under ambient conditions, although specific reactions may require controlled temperatures and inert atmospheres .
Major Products
The major products formed from reactions involving FK102Co(II) depend on the specific reactants and conditions used. In perovskite solar cells, the primary product is a stable, efficient photovoltaic material with enhanced charge extraction and transfer properties .
Wissenschaftliche Forschungsanwendungen
FK102Co(II) has a wide range of scientific research applications, including:
Chemistry: Used as a p-dopant material to enhance the conductivity of perovskite solar cells.
Medicine: Investigated for use in drug delivery systems and as a catalyst in pharmaceutical synthesis.
Industry: Utilized in the production of high-efficiency solar cells and other electronic devices.
Wirkmechanismus
FK102Co(II) exerts its effects by enhancing the conductivity and charge transfer properties of perovskite solar cells. The cobalt complex facilitates efficient charge extraction from the perovskite active layer, leading to improved device performance. The molecular targets and pathways involved include the coordination of cobalt(II) ions with the perovskite material, resulting in a downward shift of energy levels and increased stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
FK102Co(III)TFSi: A similar cobalt complex used as an electrolyte for dye-sensitized solar cells and as a p-dopant for perovskite solar cells.
FK209Co(II)TFSi: Another cobalt complex with similar applications in photovoltaic devices.
Uniqueness
FK102Co(II) is unique due to its specific coordination with tris(2-(1H-pyrazol-1-yl)pyridine) ligands and its ability to enhance the conductivity and stability of perovskite solar cells even in the presence of oxygen and moisture .
Eigenschaften
Molekularformel |
C24H21CoN9+2 |
|---|---|
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
cobalt(2+);2-pyrazol-1-ylpyridine |
InChI |
InChI=1S/3C8H7N3.Co/c3*1-2-5-9-8(4-1)11-7-3-6-10-11;/h3*1-7H;/q;;;+2 |
InChI-Schlüssel |
ISRKGCLCRXICQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.C1=CC=NC(=C1)N2C=CC=N2.[Co+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


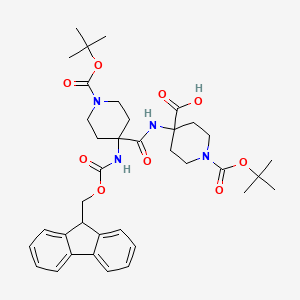
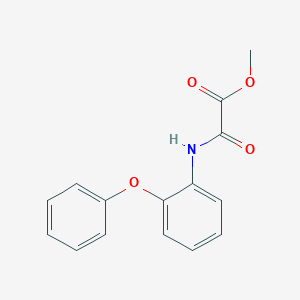
![5-(sec-Butyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12833848.png)
![2-[(5E)-5-[1,3-dimethyl-5-(trifluoromethyl)benzimidazol-2-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-phenylacetic acid](/img/structure/B12833851.png)
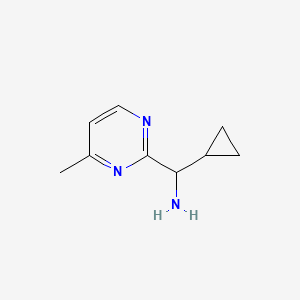
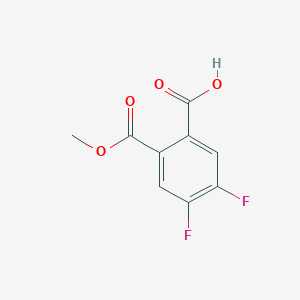
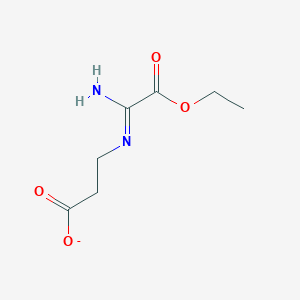
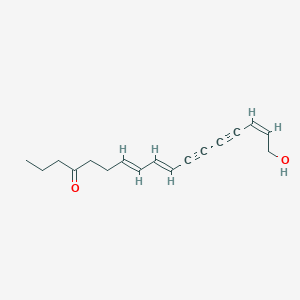

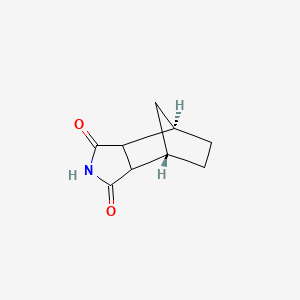
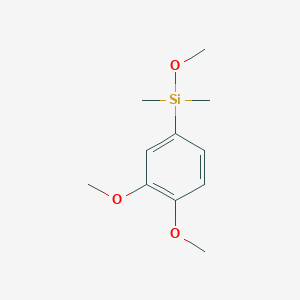
![2-(Bromodifluoromethyl)-5-chlorobenzo[d]oxazole](/img/structure/B12833886.png)

